molecular formula C10H11N3O3 B14724790 Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate CAS No. 10493-24-0

Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate

Cat. No.: B14724790
CAS No.: 10493-24-0
M. Wt: 221.21 g/mol
InChI Key: FMXXOLSFGZXVMC-UHFFFAOYSA-N
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Description

Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate is a benzimidazole derivative known for its diverse applications in various fields, including agriculture, medicine, and chemistry. This compound is part of a broader class of benzimidazole fungicides, which are recognized for their high efficacy, low toxicity, and broad-spectrum activity against fungi .

Preparation Methods

The synthesis of methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method includes the reaction of o-phenylenediamine with methyl chloroformate to form the desired benzimidazole structure . Industrial production methods often utilize batch and continuous processes to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate involves its binding to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division. This disruption leads to the malsegregation of chromosomes, which is particularly effective in inhibiting the growth of fungi and cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl N-(6-methoxy-1H-benzimidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-15-6-3-4-7-8(5-6)12-9(11-7)13-10(14)16-2/h3-5H,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXXOLSFGZXVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909272
Record name Methyl hydrogen (6-methoxy-1H-benzimidazol-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10493-24-0
Record name Carbamic acid, 5-(methoxy-1H-benzimidazole-2-yl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hydrogen (6-methoxy-1H-benzimidazol-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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